5-Pentadec-8-enylbenzene-1,3-diol
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Overview
Description
5-Pentadec-8-enylbenzene-1,3-diol, also known as bilobol, is a naturally occurring compound found in certain plant species. It is a type of resorcinol derivative with a long aliphatic side chain. The compound has a molecular formula of C21H34O2 and a molecular weight of 318.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentadec-8-enylbenzene-1,3-diol typically involves the alkylation of resorcinol with a suitable aliphatic chain precursor. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with pentadec-8-enyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Pentadec-8-enylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding dihydroxy derivative using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
5-Pentadec-8-enylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in inhibiting certain enzymes and pathways related to diseases.
Mechanism of Action
The mechanism of action of 5-Pentadec-8-enylbenzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Cell Signaling: The compound can modulate cell signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Pentadecylresorcinol: Similar structure but with a saturated aliphatic chain.
4-Hexylresorcinol: Shorter aliphatic chain and different substitution pattern.
Anacardic Acid: Contains a carboxylic acid group instead of hydroxyl groups.
Uniqueness
5-Pentadec-8-enylbenzene-1,3-diol is unique due to its unsaturated aliphatic chain, which imparts distinct chemical and biological properties. This unsaturation allows for additional chemical modifications and interactions that are not possible with its saturated counterparts .
Properties
IUPAC Name |
5-pentadec-8-enylbenzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h7-8,16-18,22-23H,2-6,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGAUFMQYWZJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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